2-(Benzyloxy)-4-ethynyl-1-methoxybenzene
CAS No.: 281191-53-5
Cat. No.: VC3385613
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 281191-53-5 |
|---|---|
| Molecular Formula | C16H14O2 |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | 4-ethynyl-1-methoxy-2-phenylmethoxybenzene |
| Standard InChI | InChI=1S/C16H14O2/c1-3-13-9-10-15(17-2)16(11-13)18-12-14-7-5-4-6-8-14/h1,4-11H,12H2,2H3 |
| Standard InChI Key | NGNXRSDHNXHQBD-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C#C)OCC2=CC=CC=C2 |
| Canonical SMILES | COC1=C(C=C(C=C1)C#C)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity and Nomenclature
2-(Benzyloxy)-4-ethynyl-1-methoxybenzene, also known as 4-ethynyl-1-methoxy-2-phenylmethoxybenzene, is a substituted benzene derivative with a molecular formula of C16H14O2 and a molecular weight of 238.28 g/mol. The compound is identifiable through its unique CAS Registry Number 281191-53-5. It is important to note that an isomeric form, 4-(Benzyloxy)-1-ethynyl-2-methoxybenzene (CAS 144735-54-6), exists with the same molecular formula but a different structural arrangement of the functional groups .
Structural Features and Representation
The molecular structure features a central benzene ring with three key substituents strategically positioned: a benzyloxy group (-OCH2Ph) at position 2, an ethynyl group (-C≡CH) at position 4, and a methoxy group (-OCH3) at position 1. This specific arrangement contributes to the compound's unique chemical behavior and reactivity profile. The structure can be represented using various chemical notations as shown in Table 1.
Table 1: Structural Representations of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene
| Representation Type | Notation |
|---|---|
| SMILES | COC1=C(C=C(C=C1)C#C)OCC2=CC=CC=C2 |
| Canonical SMILES | COC1=C(C=C(C=C1)C#C)OCC2=CC=CC=C2 |
| Standard InChI | InChI=1S/C16H14O2/c1-3-13-9-10-15(17-2)16(11-13)18-12-14-7-5-4-6-8-14/h1,4-11H,12H2,2H3 |
| Standard InChIKey | NGNXRSDHNXHQBD-UHFFFAOYSA-N |
Physical Properties
The physical properties of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene contribute significantly to its behavior in various chemical environments and applications. These properties, compiled from multiple sources, are presented in Table 2.
Table 2: Physical Properties of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | |
| Molecular Weight | 238.28 g/mol | |
| Density | 1.122 g/cm³ | |
| Boiling Point | 359.584°C at 760 mmHg | |
| Refractive Index | 1.586 | |
| Flash Point | 142.342°C | |
| Vapor Pressure | 0 mmHg at 25°C |
Synthesis and Preparation Methods
Benzyl Protection Strategy
A common approach in synthesizing this compound begins with a benzyl protection step, where the hydroxyl group at position 2 of a methoxybenzene derivative is protected using a benzyl group. This protection is crucial for subsequent reactions to introduce the ethynyl functionality at the desired position without interference from the hydroxyl group. The benzylation typically employs benzyl chloride or benzyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
Ethynylation Methods
Chemical Reactivity and Reactions
Characteristic Reactivity
The reactivity of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene is predominantly influenced by the functional groups present in its structure. The ethynyl group (-C≡CH) confers significant reactive potential, particularly for addition reactions and coupling processes. The presence of the methoxy and benzyloxy groups affects the electronic distribution within the molecule, influencing both reactivity and selectivity in various chemical transformations .
Addition Reactions
The terminal alkyne functionality readily participates in addition reactions, including hydration, hydrohalogenation, and hydrogenation. These reactions can be regioselective, depending on the reaction conditions and catalysts employed. The ethynyl group can also undergo cycloaddition reactions, particularly with azides in copper-catalyzed azide-alkyne cycloadditions (CuAAC), forming 1,2,3-triazole derivatives.
Cross-Coupling Reactions
2-(Benzyloxy)-4-ethynyl-1-methoxybenzene serves as an excellent substrate for various cross-coupling reactions, including Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings . These reactions extend the molecular framework through carbon-carbon bond formation, enabling the synthesis of complex molecular architectures. The compound's potential in these transformations makes it a valuable building block in organic synthesis .
Deprotection Reactions
The benzyloxy group can be selectively removed under hydrogenolysis conditions, typically using hydrogen gas with palladium-on-carbon (Pd/C) as a catalyst. This deprotection strategy reveals a hydroxyl group at position 2, offering an additional site for further functionalization or modification.
Applications and Significance
Role in Organic Synthesis
2-(Benzyloxy)-4-ethynyl-1-methoxybenzene serves as a versatile intermediate in organic synthesis, particularly for constructing more complex molecules with specific functional arrangements . Its unique combination of functional groups allows for selective reactions at different positions, enabling the creation of diverse molecular architectures . The compound is especially valuable in synthetic pathways requiring protected phenolic groups alongside terminal alkyne functionalities.
Material Science Applications
The ethynyl functionality in 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene opens avenues for applications in material science, particularly in the development of conjugated systems and functional materials . The ability to participate in click chemistry reactions enables the integration of this compound into larger molecular systems with tailored properties. Additionally, the extended π-conjugation resulting from alkyne coupling reactions can contribute to materials with interesting electronic and optical properties .
Spectroscopic Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical information about the structural configuration of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene. While complete NMR data for this specific compound is limited in the available literature, characteristic signals can be predicted based on its structural features and related compounds .
The 1H NMR spectrum would typically display signals for:
-
Terminal alkyne proton (around δ 3.0-3.5 ppm)
-
Aromatic protons from both the substituted benzene ring and the benzyloxy group (δ 6.5-8.0 ppm)
-
Methoxy protons (around δ 3.8-4.0 ppm)
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Benzyl CH2 protons (around δ 5.0-5.2 ppm)
Infrared Spectroscopy
Infrared (IR) spectroscopy is particularly useful for identifying the ethynyl functionality in 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene. Characteristic absorption bands would include:
-
Terminal alkyne C-H stretching (approximately 3300 cm-1)
-
C≡C stretching (around 2100-2200 cm-1)
-
C-O stretching for both methoxy and benzyloxy groups (1200-1300 cm-1)
-
Aromatic C=C stretching (1400-1600 cm-1)
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene. The molecular ion peak would be expected at m/z 238, corresponding to the molecular weight of C16H14O2 . Characteristic fragmentation patterns might include the loss of the methoxy group (M-31), cleavage of the benzyloxy group, and fragmentations related to the aromatic ring system.
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